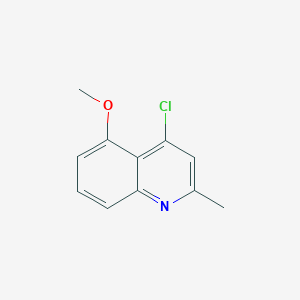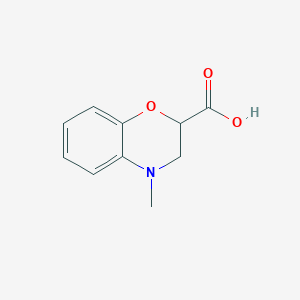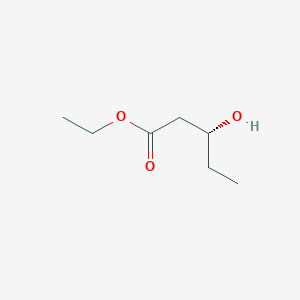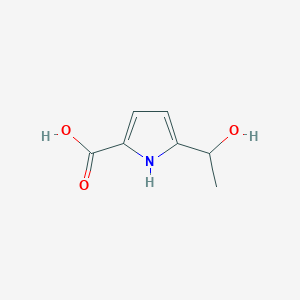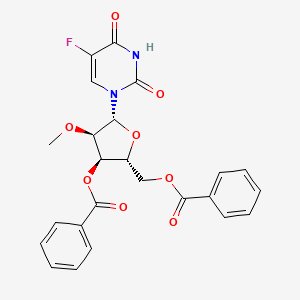
3',5'-Di-O-benzoyl-5-fluor-2'-O-methyluridin
Übersicht
Beschreibung
3’,5’-Di-O-benzoyl-5-fluoro-2’-O-methyluridine is a nucleoside analogue with the molecular formula C24H21FN2O8 and a molecular weight of 484.43 g/mol . This compound is characterized by the presence of benzoyl groups at the 3’ and 5’ positions, a fluorine atom at the 5 position, and a methyl group at the 2’ position of the uridine molecule. It is primarily used in proteomics research and has significant applications in the study of RNA synthesis, function, and modification.
Wissenschaftliche Forschungsanwendungen
3’,5’-Di-O-benzoyl-5-fluoro-2’-O-methyluridine is widely used in scientific research, particularly in the following areas:
Chemistry: It serves as a building block for the synthesis of more complex nucleoside analogues and is used in studies involving nucleic acid chemistry.
Biology: This compound is employed in the investigation of RNA synthesis, function, and modification, providing insights into the role of RNA in various biological processes.
Wirkmechanismus
Target of Action
3’,5’-Di-O-benzoyl-5-fluoro-2’-O-methyluridine is a derivative of 6-Methyluridine . It is a weak substrate of Escherichia coli pyrimidine nucleoside phosphorylase . This enzyme plays a crucial role in the salvage pathway of nucleotide synthesis, which is essential for the growth and survival of the bacteria.
Mode of Action
As a nucleoside analogue, 3’,5’-Di-O-benzoyl-5-fluoro-2’-O-methyluridine is incorporated into the RNA during its synthesis . It interacts with its target, the pyrimidine nucleoside phosphorylase, and inhibits its function . This results in the disruption of nucleotide synthesis, affecting the growth and survival of the bacteria.
Biochemical Pathways
The compound affects the pyrimidine salvage pathway , which is responsible for the recycling of pyrimidines to synthesize nucleotides .
Result of Action
The primary result of the action of 3’,5’-Di-O-benzoyl-5-fluoro-2’-O-methyluridine is the inhibition of bacterial growth . By disrupting the pyrimidine salvage pathway, the compound reduces the availability of nucleotides for RNA synthesis, which is essential for bacterial growth and survival .
Vorbereitungsmethoden
The synthesis of 3’,5’-Di-O-benzoyl-5-fluoro-2’-O-methyluridine typically involves the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups at the 3’ and 5’ positions of uridine are protected using benzoyl chloride in the presence of a base such as pyridine.
Fluorination: The uridine derivative is then subjected to fluorination at the 5 position using a fluorinating agent like diethylaminosulfur trifluoride (DAST).
Methylation: The hydroxyl group at the 2’ position is methylated using methyl iodide in the presence of a base such as sodium hydride.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product .
Analyse Chemischer Reaktionen
3’,5’-Di-O-benzoyl-5-fluoro-2’-O-methyluridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the removal of the benzoyl protecting groups.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles like amines or thiols replace the fluorine, forming new derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydride, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 3’,5’-Di-O-benzoyl-5-fluoro-2’-O-methyluridine include:
5-Fluorouridine: A nucleoside analogue with a fluorine atom at the 5 position, used in cancer treatment.
2’-O-Methyluridine: A nucleoside analogue with a methyl group at the 2’ position, involved in RNA modification studies.
3’,5’-Di-O-benzoyluridine: A nucleoside analogue with benzoyl groups at the 3’ and 5’ positions, used in nucleic acid chemistry.
The uniqueness of 3’,5’-Di-O-benzoyl-5-fluoro-2’-O-methyluridine lies in its combined structural features, which confer specific chemical properties and biological activities, making it a valuable tool in various research applications .
Eigenschaften
IUPAC Name |
[(2R,3R,4R,5R)-3-benzoyloxy-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-4-methoxyoxolan-2-yl]methyl benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21FN2O8/c1-32-19-18(35-23(30)15-10-6-3-7-11-15)17(13-33-22(29)14-8-4-2-5-9-14)34-21(19)27-12-16(25)20(28)26-24(27)31/h2-12,17-19,21H,13H2,1H3,(H,26,28,31)/t17-,18-,19-,21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLOLDETYCPQDLO-ANTGDGSKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(OC1N2C=C(C(=O)NC2=O)F)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)F)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21FN2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60434009 | |
| Record name | [(2R,3R,4R,5R)-3-benzoyloxy-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-4-methoxyoxolan-2-yl]methyl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60434009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
484.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
158966-44-0 | |
| Record name | [(2R,3R,4R,5R)-3-benzoyloxy-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-4-methoxyoxolan-2-yl]methyl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60434009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


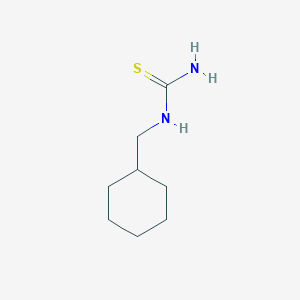
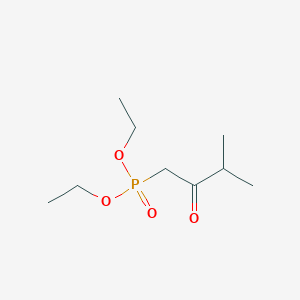
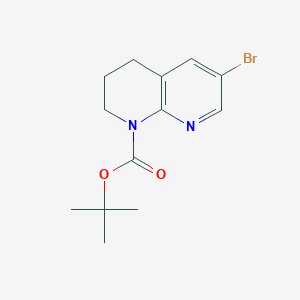
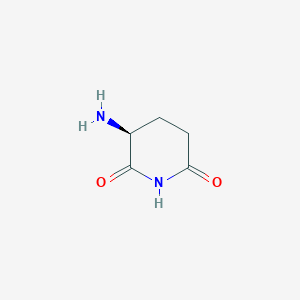
![N-[3-Methyl-5-[(phenylmethyl)thio]-1,3,4-thiadiazol-2(3H)-ylidene]acetamide](/img/structure/B1610024.png)

![4-[2-(2-methylindol-1-yl)ethyl]morpholine](/img/structure/B1610027.png)

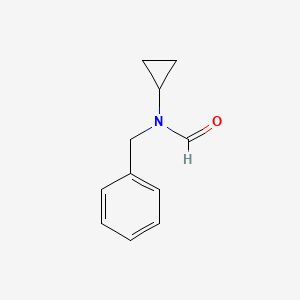
![Furo[2,3-b]pyridine-5-carbaldehyde](/img/structure/B1610036.png)
